5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride
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Overview
Description
5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride: is a chemical compound with the molecular formula C8H11BrN4·HCl and a molecular weight of 243.10 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 5-bromopyrimidine with piperazine. One common method is the nucleophilic substitution reaction where 5-bromopyrimidine is reacted with piperazine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.
Major Products: The major products formed depend on the specific reaction. For example, in a Suzuki coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds with potential biological activity .
Biology and Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases. It has been studied for its potential antiviral, anticancer, and antimicrobial properties . Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility in forming various derivatives makes it a valuable intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
- 2-Bromoethylamine hydrobromide
- 5-Iodosalicylaldehyde
- 1-Phenylpiperazine
- 1-(2-Pyrimidyl)piperazine
Uniqueness: 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
5-bromo-2-piperazin-1-ylpyrimidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4.ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOXJQKRBDCFQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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